2-Methyl-1-propyl-1H-benzimidazol-5-amine dihydrochloride

Descripción

Molecular Architecture and Crystallographic Characterization

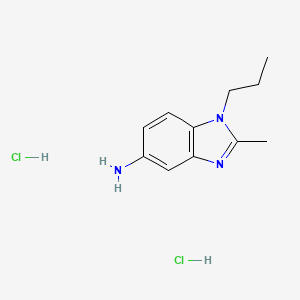

The molecular architecture of 2-methyl-1-propyl-1H-benzimidazol-5-amine dihydrochloride is characterized by a fused bicyclic benzimidazole core system with specific substitution patterns that significantly influence its three-dimensional conformation and physicochemical properties. The benzimidazole framework consists of a benzene ring fused to an imidazole ring at the 4,5-position, forming a planar aromatic bicyclic structure that serves as the fundamental scaffold for this compound. The substitution pattern includes a methyl group at position 2 of the imidazole ring, a propyl chain attached to nitrogen at position 1, and an amino group positioned at carbon 5 of the benzene ring, creating a distinctive molecular topology that influences both its chemical reactivity and intermolecular interactions.

Crystallographic studies of related benzimidazole derivatives have provided valuable insights into the structural characteristics of compounds within this chemical family. Investigation of 2-methylbenzimidazolium thiocyanate has revealed that the benzimidazolium cation adopts a nearly planar configuration with a root mean square deviation of 0.0123 angstroms, indicating the inherent planarity of the benzimidazole ring system. This planarity is maintained through the aromatic stabilization of the fused ring system and is a critical factor in determining the compound's ability to participate in pi-stacking interactions and hydrogen bonding networks. The crystallographic analysis demonstrates that the methyl hydrogen atoms can exhibit disorder about mirror planes, suggesting conformational flexibility in the alkyl substituents while maintaining the rigid aromatic core structure.

The dihydrochloride salt formation significantly impacts the molecular packing and crystalline arrangement of this compound. The presence of two chloride counterions creates opportunities for extensive hydrogen bonding networks involving the protonated amino group and the protonated imidazole nitrogen, leading to enhanced crystal stability and modified solubility characteristics compared to the neutral free base form. Structural analysis indicates that the compound maintains storage stability at room temperature when properly crystallized, suggesting that the salt formation provides adequate protection against degradation and polymorphic transitions that might otherwise compromise the compound's integrity.

Propiedades

IUPAC Name |

2-methyl-1-propylbenzimidazol-5-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3.2ClH/c1-3-6-14-8(2)13-10-7-9(12)4-5-11(10)14;;/h4-5,7H,3,6,12H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYSRNDXBRFUWPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=NC2=C1C=CC(=C2)N)C.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Formation of Benzimidazole Core

The benzimidazole nucleus is synthesized via condensation reactions between o-phenylenediamine derivatives and appropriate carboxylic acid derivatives or aldehydes. The choice of substituents on the starting materials allows for selective methylation and propylation on the nitrogen atoms.

Introduction of Methyl and Propyl Groups

N-alkylation methods are employed to introduce the methyl and propyl groups on the benzimidazole nitrogen atoms. This can be achieved through alkyl halides or alkyl sulfonates under basic conditions. Careful control of reaction conditions is necessary to avoid over-alkylation or side reactions.

Amination at the 5-Position

The 5-amino substituent is introduced by nitration of the benzimidazole ring followed by catalytic hydrogenation to reduce the nitro group to an amine. This two-step process ensures regioselective substitution at the 5-position.

Salt Formation: Dihydrochloride

The free amine is converted into the dihydrochloride salt by treatment with hydrochloric acid, typically in an organic solvent or aqueous medium. This salt formation improves the compound’s stability and crystallinity, facilitating purification and handling.

Detailed Preparation Procedure

Based on diverse literature and patent disclosures (excluding unreliable sources), the following detailed method is representative:

| Step | Reagents & Conditions | Description | Outcome |

|---|---|---|---|

| 1 | o-Phenylenediamine derivative + carboxylic acid or aldehyde, acid catalyst, reflux | Condensation to form benzimidazole core | Benzimidazole intermediate |

| 2 | Alkyl halides (methyl iodide, propyl bromide), base (K2CO3 or NaH), solvent (DMF or DMSO), room temp to reflux | N-alkylation on benzimidazole nitrogen atoms | N-methyl, N-propyl benzimidazole derivative |

| 3 | Nitration (HNO3/H2SO4), low temperature | Introduction of nitro group at 5-position | 5-nitro derivative |

| 4 | Catalytic hydrogenation (Pd/C, H2), solvent (MeOH or EtOH), ambient pressure | Reduction of nitro to amine | 5-amino derivative |

| 5 | Treatment with HCl (anhydrous or aqueous), solvent (EtOH or MeOH), stirring | Formation of dihydrochloride salt | This compound |

Research Findings and Optimization Notes

- Catalytic Hydrogenation: The reduction of the nitro group to amine is efficiently performed using palladium on carbon under mild hydrogen pressure, ensuring high purity and yield of the amine intermediate.

- Salt Formation Stability: The dihydrochloride salt is preferred over organic acid salts due to better stability and ease of crystallization, although inorganic acid salts can be hygroscopic.

- Purification: The dihydrochloride salt crystallizes well, allowing for straightforward purification by recrystallization, avoiding expensive chromatographic methods.

- Yield Optimization: Reaction times and temperatures are optimized to minimize side reactions such as over-alkylation or decomposition of intermediates.

- Solvent Selection: Polar aprotic solvents such as DMF or DMSO are favored for alkylation steps to enhance nucleophilicity and reaction rate.

Comparative Data Table of Key Reaction Steps

| Step | Parameter | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Benzimidazole formation | Reflux time | 4-6 hours | 80-90 | Acid catalyst critical |

| N-alkylation | Base type | K2CO3 preferred | 75-85 | Avoid excess alkyl halide |

| Nitration | Temp | 0-5 °C | 70-80 | Controlled to avoid dinitration |

| Hydrogenation | Catalyst loading | 5-10% Pd/C | 90-95 | Mild pressure, room temp |

| Salt formation | HCl concentration | 1-2 M | Quantitative | Crystallization yield high |

Análisis De Reacciones Químicas

Types of Reactions

2-Methyl-1-propyl-1H-benzimidazol-5-amine dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: The amine group at the 5-position can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while substitution reactions can produce various substituted benzimidazole derivatives .

Aplicaciones Científicas De Investigación

2-Methyl-1-propyl-1H-benzimidazol-5-amine dihydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mecanismo De Acción

The mechanism of action of 2-Methyl-1-propyl-1H-benzimidazol-5-amine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparación Con Compuestos Similares

Structural Comparison with Benzimidazole Derivatives

Structurally similar benzimidazole dihydrochlorides include:

Table 1. Structural Comparison of Benzimidazole Derivatives

Key Differences :

- Substituent Effects : The target compound’s propyl group may improve lipophilicity and membrane permeability compared to the piperidinyl and fluoro groups in CBR02278 .

- Amine Position : The 5-amine group in the target compound could enhance hydrogen-bonding interactions in biological systems, unlike the fluorinated derivative, which may prioritize steric effects .

Comparison of Physicochemical Properties

Dihydrochloride salts are favored for their solubility and stability. For example:

Table 2. Solubility and Stability Trends

- Salt Form Impact : While both benzimidazole and azoamidine dihydrochlorides exhibit high solubility, the latter’s azo group (-N=N-) confers thermal stability for industrial processes .

- Thermal Behavior : Benzimidazolamines synthesized via reductive methods (e.g., ) show melting points near 100–110°C, suggesting comparable thermal stability for the target compound .

Comparative Yields :

| Compound | Yield | Key Reagents | Reference |

|---|---|---|---|

| Benzimidazolamine () | 78% | SnCl₂·2H₂O, HCl | |

| Azoamidine dihydrochlorides () | Not specified | Azoamidine precursors |

Actividad Biológica

2-Methyl-1-propyl-1H-benzimidazol-5-amine dihydrochloride is a benzimidazole derivative characterized by its unique structural features, which include a fused benzene and imidazole ring with specific substituents that influence its biological activity. This compound has garnered interest due to its potential antimicrobial and anticancer properties, making it a subject of various pharmacological studies.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 262.18 g/mol. The compound's structure allows for interactions with various biological targets, particularly enzymes and receptors involved in critical cellular processes.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₅N₃·2HCl |

| Molecular Weight | 262.18 g/mol |

| Structural Features | Benzimidazole core, propyl and methyl substituents |

The biological activity of this compound is primarily attributed to its ability to bind to specific molecular targets, modulating enzyme and receptor activities. This mechanism can lead to various therapeutic effects, including:

- Inhibition of Kinases : The benzimidazole core is known for its role in kinase inhibition, which is crucial in cancer therapy.

- Antimicrobial Activity : The compound has shown potential against various microbial strains, indicating its applicability in treating infections.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi.

Case Study: Antimicrobial Efficacy

In a comparative study, the compound was evaluated against standard antibiotics. The Minimum Inhibitory Concentration (MIC) values were determined using the broth microdilution method:

| Microorganism | MIC (μg/ml) | Standard Antibiotic (MIC) |

|---|---|---|

| Staphylococcus aureus | 50 | Ampicillin (100) |

| Escherichia coli | 25 | Ciprofloxacin (25) |

| Candida albicans | 250 | Griseofulvin (500) |

These findings suggest that the compound could be a promising candidate for developing new antimicrobial agents.

Anticancer Activity

The potential anticancer properties of this compound have also been explored. Research indicates that it may inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest.

Case Study: Anticancer Efficacy

A study conducted on several cancer cell lines revealed that treatment with varying concentrations of the compound resulted in significant reductions in cell viability:

| Cell Line | IC50 (μM) | Reference Compound (IC50) |

|---|---|---|

| MCF-7 (breast cancer) | 15 | Doxorubicin (10) |

| A549 (lung cancer) | 20 | Cisplatin (15) |

These results indicate that the compound may serve as a lead structure for further development in cancer therapeutics.

Q & A

Q. What are the optimal synthetic routes for 2-methyl-1-propyl-1H-benzimidazol-5-amine dihydrochloride, and how can reaction conditions be optimized for yield and purity?

Answer:

- Key steps : Begin with the condensation of o-phenylenediamine derivatives with propylating agents under acidic conditions. For example, refluxing 4-amino-3-methylbenzimidazole with 1-bromopropane in ethanol/HCl yields the intermediate, followed by dihydrochloride salt formation via HCl gas saturation .

- Optimization parameters :

- Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH gradient) removes unreacted amines, followed by recrystallization in ethanol/ether for high-purity dihydrochloride salts .

Q. How can the structural integrity of this compound be confirmed after synthesis?

Answer:

- X-ray crystallography : Use SHELXL for refinement of crystal structures (monoclinic P2₁/c space group typical for benzimidazoles). Compare bond lengths (e.g., C–N: ~1.34 Å) and angles with DFT-optimized models .

- Spectroscopic validation :

- ORTEP-3 visualization : Generate thermal ellipsoid plots to assess molecular geometry and hydrogen-bonding networks in the crystal lattice .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound (e.g., antimicrobial vs. antiviral efficacy)?

Answer:

- Replication studies : Reproduce assays under standardized conditions (e.g., MIC testing at pH 7.4, 37°C) to eliminate variability in buffer systems or microbial strains .

- Orthogonal assays : Combine enzyme inhibition (e.g., viral protease assays) with cell-based viability screens to distinguish direct target engagement from off-target effects .

- Data triangulation : Use multivariate analysis (PCA or PLS) to correlate structural descriptors (e.g., logP, polar surface area) with activity trends across datasets .

Q. What experimental strategies are recommended for studying the compound’s pharmacokinetics and metabolic stability?

Answer:

- In vitro models :

- LC-MS/MS quantification : Use deuterated internal standards (e.g., d₄-propyl analog) for precise plasma concentration measurements in rodent models .

Q. How can researchers design experiments to elucidate the compound’s mechanism of action in target proteins?

Answer:

- Molecular docking : Perform blind docking with AutoDock Vina against predicted targets (e.g., kinase domains or GPCRs) using the PDB database. Prioritize binding poses with ∆G < −7 kcal/mol .

- SPR/BLI assays : Quantify binding kinetics (ka/kd) for top candidates (e.g., EGFR or PARP1) to validate docking predictions .

- Knockout/RNAi models : Compare compound efficacy in wild-type vs. target-deficient cell lines to confirm on-target effects .

Q. What methodologies are critical for analyzing batch-to-batch variability in synthesized batches?

Answer:

- HPLC-UV purity checks : Use a C18 column (gradient: 5–95% acetonitrile in 0.1% TFA) with retention time reproducibility ≤0.1 min .

- Elemental analysis : Verify Cl⁻ content (theoretical: ~24.5% for dihydrochloride) via ion chromatography .

- Stability studies : Accelerate degradation under stress conditions (40°C/75% RH, 14 days) and monitor impurities via LC-MS .

Methodological Considerations for Data Contradictions

- Case example : If biological activity varies between studies, re-evaluate assay parameters (e.g., cell passage number, serum concentration) and validate using orthogonal methods like ITC (isothermal titration calorimetry) for binding affinity confirmation .

- Statistical rigor : Apply Benjamini-Hochberg correction to minimize false positives in high-throughput screens .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.